molecular formula C11H9N3 B1378510 1-Benzylpyrazole-3-carbonitrile CAS No. 1427475-28-2

1-Benzylpyrazole-3-carbonitrile

Cat. No.: B1378510
CAS No.: 1427475-28-2
M. Wt: 183.21 g/mol
InChI Key: JVLQVIPFAWLBCD-UHFFFAOYSA-N
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Description

1-Benzylpyrazole-3-carbonitrile is an organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms. The benzyl group attached to the pyrazole ring and the nitrile group at the third position make this compound a unique and versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylpyrazole-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of hydrazones with nitriles under acidic or basic conditions. Another method includes the reaction of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization and nitrile formation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Benzylpyrazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Benzylpyrazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The nitrile group can participate in nucleophilic addition reactions, while the benzyl group can enhance the compound’s lipophilicity and facilitate its interaction with hydrophobic sites on target molecules .

Comparison with Similar Compounds

  • 1-Phenylpyrazole-3-carbonitrile
  • 1-Methylpyrazole-3-carbonitrile
  • 1-Benzylpyrazole-4-carbonitrile

Comparison: 1-Benzylpyrazole-3-carbonitrile is unique due to the specific positioning of the benzyl and nitrile groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

IUPAC Name

1-benzylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-8-11-6-7-14(13-11)9-10-4-2-1-3-5-10/h1-7H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLQVIPFAWLBCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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